

An In-depth Technical Guide to 2-Methylserine: Properties, Synthesis, and Analytical Methodologies

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Methylserine**

Cat. No.: **B7767232**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **2-Methylserine**, a non-proteinogenic α -amino acid. We will delve into its fundamental chemical properties, discuss the strategic considerations for its synthesis, provide detailed protocols for its analysis, and explore its applications in the field of drug discovery and peptide chemistry. This document is intended to serve as a practical resource for scientists engaged in research and development involving modified amino acids.

Core Properties and Identifiers

2-Methylserine is an analog of the proteinogenic amino acid serine, distinguished by the presence of a methyl group on the α -carbon. This structural modification imparts unique conformational and metabolic properties. The compound exists as a racemate (D/L mixture) and as distinct stereoisomers (L- and D-forms), each with its own specific identifiers and potential biological activities.

Property	Value	Notes
Molecular Formula	C ₄ H ₉ NO ₃	[1] [2] [3] [4]
Molecular Weight	119.12 g/mol	[1] [2] [3] [4]
IUPAC Name	2-Amino-3-hydroxy-2-methylpropanoic acid	[1] [4]
Synonyms	α-methylserine	[4]
Solubility	Soluble in water	[1]

Stereoisomer-Specific Data

The stereochemistry of **2-Methylserine** is a critical consideration for its application, particularly in biological systems where enzymes and receptors exhibit high stereoselectivity.

Form	CAS Registry Number®	PubChem CID
D/L (Racemic)	5424-29-3	94309
L-form	16820-18-1	7000050
D-form	81132-44-7	439656

Data sourced from PubChem, Wikipedia, and CAS Common Chemistry.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Strategic Importance in Peptide and Drug Design

The incorporation of non-proteinogenic amino acids like **2-Methylserine** into peptides or small molecule therapeutics is a well-established strategy to enhance pharmacological properties. The key driver for this is the α-methyl group.

Causality Behind its Utility:

- Conformational Constraint: The methyl group restricts the rotational freedom around the peptide backbone (phi and psi angles). This can lock the peptide into a specific, biologically active conformation, potentially increasing its binding affinity and selectivity for a target receptor or enzyme.

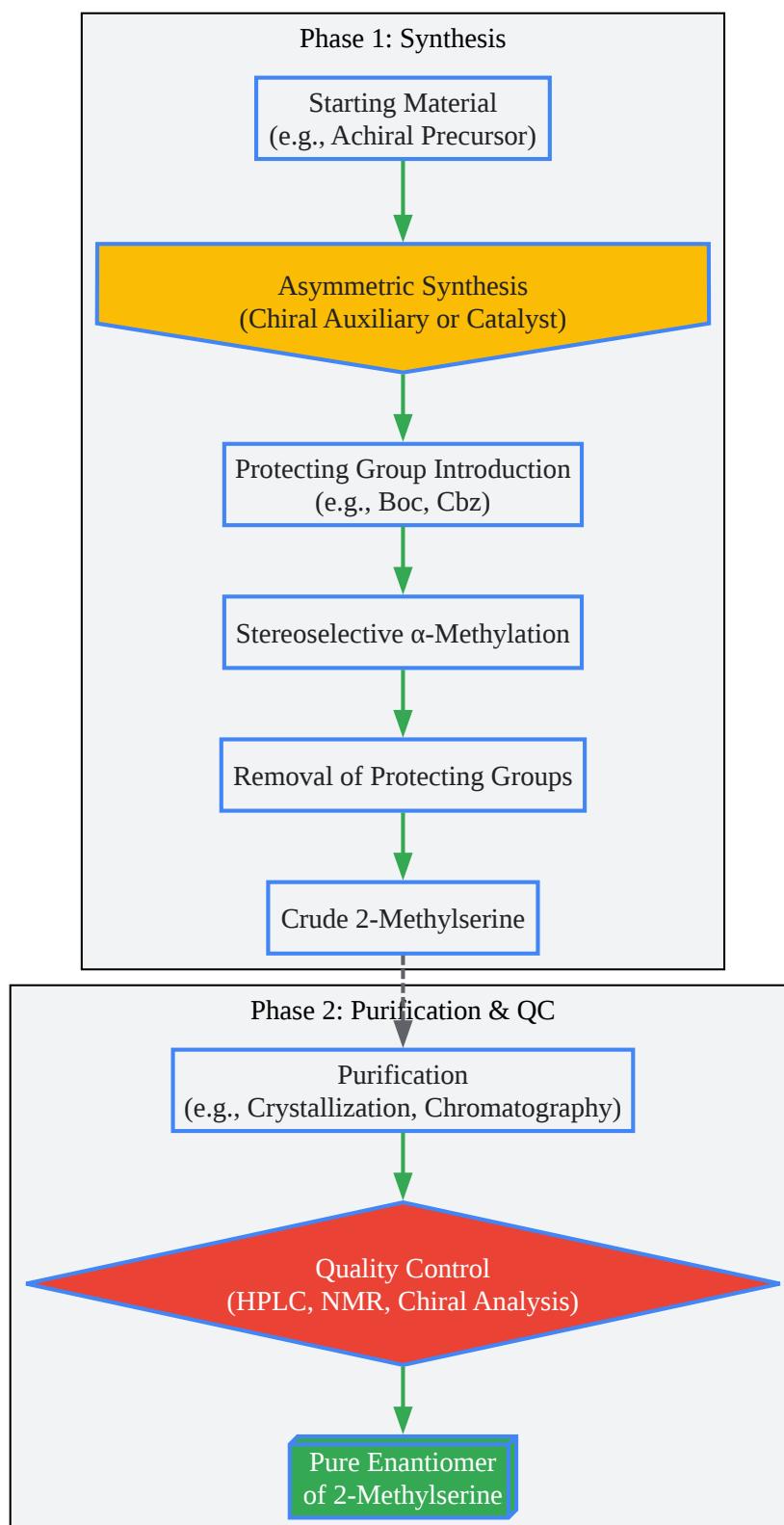
- Metabolic Stability: The α -methyl group provides steric hindrance, shielding the adjacent peptide bond from cleavage by peptidases and proteases. This inherent resistance to enzymatic degradation can significantly prolong the in-vivo half-life of a peptide-based drug.

The choice between the L- and D-enantiomer is crucial. While peptides in nature are composed of L-amino acids, incorporating a D-amino acid like 2-Methyl-D-serine can further enhance proteolytic resistance and explore novel conformational spaces for target interaction.

Synthesis and Purification Workflow

The synthesis of enantiomerically pure **2-Methylserine** on a laboratory or industrial scale requires robust and complementary strategies to ensure high chemical and stereochemical purity. While multiple patented routes exist, a conceptual workflow highlights the critical stages involved.

Conceptual Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis and purification of **2-Methylserine**.

Expertise in Practice: The choice of an asymmetric synthesis route over classical resolution is often driven by efficiency and cost at scale. Using a chiral catalyst, for instance, can obviate the need for stoichiometric chiral auxiliaries and simplify downstream purification. The protecting group strategy is also critical; groups like Boc (tert-butyloxycarbonyl) are chosen for their stability during methylation and ease of removal under acidic conditions that do not racemize the newly formed stereocenter.

Experimental Protocol: HPLC Analysis of 2-Methylserine

To ensure the purity and quantify the concentration of **2-Methylserine** in research samples (e.g., reaction mixtures, biological media), a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.

Protocol: Reversed-Phase HPLC for 2-Methylserine Quantification

This protocol provides a self-validating framework for quantifying **2-Methylserine**. The inclusion of a standard curve ensures the accuracy of the measurements.

1. Materials & Reagents:

- HPLC system with a UV detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- **2-Methylserine** analytical standard.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Sample Diluent: Deionized water.
- 0.22 μ m syringe filters.

2. Standard Preparation:

- Prepare a 1 mg/mL stock solution of the **2-Methylserine** standard in deionized water.
- Perform serial dilutions to create a calibration curve with at least five concentrations (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL).

3. Sample Preparation:

- For a chemical reaction sample, dilute an aliquot with deionized water to fall within the range of the standard curve.
- For a biological sample, precipitate proteins by adding 3 volumes of cold acetonitrile. Centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.
- Filter all prepared standards and samples through a 0.22 µm syringe filter before injection.

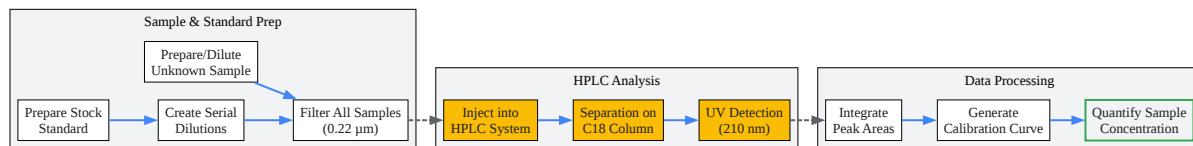
4. HPLC Method:

- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- UV Detection Wavelength: 210 nm (Note: As **2-Methylserine** lacks a strong chromophore, detection may require derivatization for higher sensitivity, or the use of a mass spectrometer).
- Gradient Elution:
 - 0-2 min: 0% B
 - 2-10 min: 0% to 30% B
 - 10-12 min: 30% to 90% B (Column Wash)
 - 12-15 min: 90% B
 - 15-16 min: 90% to 0% B (Return to Initial)
 - 16-20 min: 0% B (Equilibration)

5. Data Analysis:

- Integrate the peak area corresponding to **2-Methylserine** for all standards and samples.
- Plot a calibration curve of peak area versus concentration for the standards.
- Determine the concentration of **2-Methylserine** in the samples by interpolating their peak areas from the linear regression of the calibration curve.

HPLC Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Standard workflow for the quantitative analysis of **2-Methylserine** via HPLC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methylserine - Wikipedia [en.wikipedia.org]
- 2. 2-Methyl-L-serine | C4H9NO3 | CID 7000050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 2-Methylserine | C4H9NO3 | CID 94309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methyl-D-serine | C4H9NO3 | CID 439656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methylserine: Properties, Synthesis, and Analytical Methodologies]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7767232#2-methylserine-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com